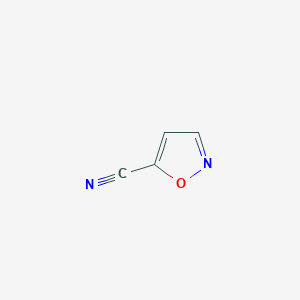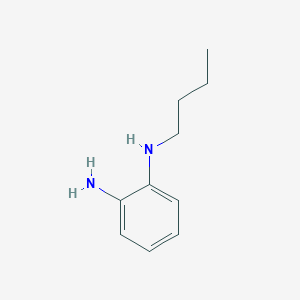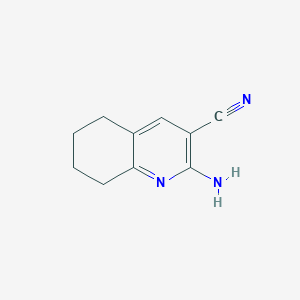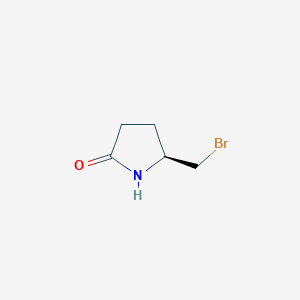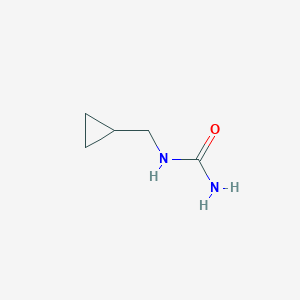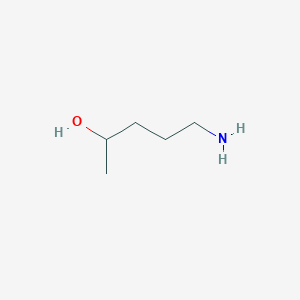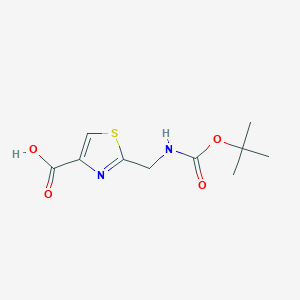
2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid
Übersicht
Beschreibung
The compound "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid" is a thiazole derivative that is of interest due to its potential applications in various fields of chemistry and biology. Thiazole, a heterocyclic compound containing both sulfur and nitrogen, is a core structure in many biologically active compounds. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, and its presence in this compound suggests that it could be an intermediate or a product in the synthesis of peptides or other amine-containing molecules .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the formation of an active ester, which can then react with amines to form amides or peptides. In one study, carboxylic acids were activated as their active esters using tert-butyl carbonates (BOC-OX), which were prepared in situ. This method led to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines . Another study focused on the synthesis of a chiral thiazole unit, which was synthesized from N-t-Boc-L-isoleucine and L-serine methyl ester monohydrochloride through a series of steps including condensation, protection, and cyclodehydration . These methods could potentially be applied to the synthesis of "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid".
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The tert-butoxycarbonyl group is a bulky protecting group that can influence the reactivity and steric interactions of the molecule. In a related study, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, and the molecules were found to associate via hydrogen-bonded dimers . This information could be relevant to understanding the molecular interactions and conformation of "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid".
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including nucleophilic substitution reactions. A study on N-tert-butoxycarbonyl-thiazolidine carboxylic acid proposed a mechanism of dynamic kinetic resolution through intramolecular hydrogen bonding, which could be widely applied in organic syntheses . Additionally, the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester involved a condensation reaction under alkaline conditions . These reactions highlight the versatility of thiazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The presence of the tert-butoxycarbonyl group can increase the steric bulk and affect the solubility of the compound. The determination of related compounds like (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid by reversed-phase HPLC indicates that these compounds can be analyzed using chromatographic techniques, which are essential for assessing purity and concentration . The antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives also suggest that the compound may have potential biological applications .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine. The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Method: The synthesis is carried out in four steps with an overall yield of 68% starting from oxazoline derivative .
- Results: The synthesis resulted in a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
-
Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Application: This compound is synthesized by simple reduction and by inversion method .
- Method: The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
- Results: The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .
-
Synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester
- Application: This compound is the chiral unit containing thiazole of a novel cyclic depsipeptide Lyngbyabellin A which exhibited moderate cytotoxicity against KB and LoVo cells .
- Method: The compound was synthesized from N-t-Boc-L-isoleucine and L-serine methyl ester monohydrochloride in overall yield 15% through six steps, including condensation, TBS protection, thionation, deprotection, cyclodehydration and aromatization .
- Results: The synthesis resulted in a novel cyclic depsipeptide Lyngbyabellin A .
-
Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
- Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
- Method: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
- Results: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis
- Application: The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Method: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results: The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid
- Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Method: The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect. Study extended possibility for extraction of water soluble polar organic molecules using ionic liquids .
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis
- Application: The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Method: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results: The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid
- Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Method: The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect. Study extended possibility for extraction of water soluble polar organic molecules using ionic liquids .
Safety And Hazards
The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDDQLCSYDRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436705 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |
CAS RN |
71904-80-8 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

